molecular formula C11H16BNO2S B1393160 2-(Thiomorpholinomethyl)phenylboronic acid CAS No. 1158941-47-9

2-(Thiomorpholinomethyl)phenylboronic acid

Cat. No.: B1393160
CAS No.: 1158941-47-9
M. Wt: 237.13 g/mol
InChI Key: PTMSIHHLEIKCOO-UHFFFAOYSA-N
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Description

2-(Thiomorpholinomethyl)phenylboronic acid (CAS: 1158941-47-9) is an ortho-substituted phenylboronic acid derivative featuring a thiomorpholinomethyl group (-CH₂-thiomorpholine) at the 2-position of the benzene ring . Thiomorpholine, a six-membered ring containing one sulfur and three nitrogen atoms, introduces unique electronic and steric properties. This compound is utilized in organic synthesis, materials science, and biochemical applications due to the boronic acid group's ability to form reversible covalent bonds with diols and its Lewis acidity . Its synthesis typically involves palladium-catalyzed cross-coupling or functionalization of pre-existing boronic acid frameworks .

Properties

IUPAC Name

[2-(thiomorpholin-4-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2S/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMSIHHLEIKCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2CCSCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675156
Record name {2-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158941-47-9
Record name {2-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiomorpholinomethyl)phenylboronic acid typically involves the following steps:

    Formation of the Thiomorpholine Moiety: Thiomorpholine is synthesized by reacting morpholine with sulfur.

    Attachment to the Phenyl Ring: The thiomorpholine moiety is then attached to a phenyl ring through a methylene linker.

    Introduction of the Boronic Acid Group:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiomorpholinomethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

One of the most significant applications of 2-(thiomorpholinomethyl)phenylboronic acid is in the development of drug delivery systems. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited for controlled drug release mechanisms.

  • Insulin Delivery : Research has shown that conjugates of phenylboronic acid derivatives can facilitate glucose-responsive insulin delivery systems. For instance, chitosan-polymer conjugates incorporating phenylboronic acid have been developed to release insulin in a glucose-dependent manner, demonstrating potential for managing diabetes effectively .
  • Mucoadhesive Drug Carriers : Another study investigated the use of boronic acid-conjugated chondroitin sulfate as a mucoadhesive carrier for dexamethasone. This system showed improved retention time on the corneal surface, enhancing drug delivery for treating dry eye syndrome .

1.2 Cancer Therapy

Boronic acids have been employed in cancer therapy due to their ability to target specific tumor markers. The incorporation of this compound into polymeric systems can enhance the selectivity and efficacy of chemotherapeutic agents.

  • Targeted Drug Delivery : By utilizing the unique binding properties of boronic acids with diols present in cancer cells, researchers have developed targeted delivery systems that minimize side effects while maximizing therapeutic impact .

Material Science Applications

2.1 Sensor Development

The dynamic nature of boronate ester formation has led to applications in sensor technology. This compound can be incorporated into sensor platforms for detecting biomolecules.

  • Biosensors : Studies have demonstrated that phenylboronic acid derivatives can be used to create biosensors capable of detecting glucose levels in biological fluids, which is crucial for diabetes management. These sensors leverage the selective binding properties of boronic acids to diols found in glucose .

2.2 Smart Materials

The stimuli-responsive characteristics of boronic acids make them suitable for developing smart materials that can change properties in response to environmental stimuli such as pH or temperature.

  • Self-Healing Polymers : Research indicates that incorporating this compound into polymer matrices can enhance self-healing capabilities due to the reversible nature of boronate ester bonds, allowing materials to recover from damage autonomously .

Data Tables and Case Studies

Application Area Specific Application Results/Findings References
Drug DeliveryGlucose-responsive insulin deliveryEnhanced insulin release at higher glucose levels
Cancer TherapyTargeted drug delivery systemsIncreased selectivity towards cancer cells
Sensor DevelopmentGlucose biosensorsHigh sensitivity and specificity for glucose detection
Smart MaterialsSelf-healing polymersImproved recovery from mechanical damage

Mechanism of Action

The mechanism of action of 2-(Thiomorpholinomethyl)phenylboronic acid involves its ability to form reversible covalent bonds with cis-diols. This property is crucial for its applications in protein-protein interaction studies and organic synthesis. The boronic acid moiety participates in these interactions, while the phenyl ring and thiomorpholine group provide structural stability and potential bioactivity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The reactivity and applications of phenylboronic acids are highly dependent on substituent position, electronic effects, and steric hindrance. Below is a detailed comparison with structurally similar compounds:

Substituent Position and Steric Effects

Compound Substituent Position Key Structural Feature Impact on Reactivity/Applications Reference
Target Compound Ortho Thiomorpholinomethyl (-CH₂-S/N ring) Steric hindrance near B(OH)₂ may slow diol binding but enhances selectivity in crowded environments.
2-Hydroxymethylphenylboronic acid Ortho Hydroxymethyl (-CH₂OH) Hydrogen bonding with B(OH)₂ enhances solubility but reduces stability in acidic conditions.
4-(Methylthio)phenylboronic acid Para Methylthio (-SMe) Minimal steric hindrance; sulfur's electron-donating effect increases Lewis acidity.
3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid Meta Thiophene-methoxymethyl (-CH₂-O-CH₂-thiophene) Thiophene’s π-system enables π-π stacking in materials but reduces boronic acid reactivity.

Electronic Effects and Lewis Acidity

  • Thiomorpholine vs. Morpholine : The sulfur atom in thiomorpholine is less electronegative than oxygen in morpholine, leading to stronger electron donation to the boron center. This increases Lewis acidity compared to oxygenated analogs, enhancing diol-binding kinetics under neutral pH .
  • Fluorine Substitution : 2-Fluoro-4-methylthiophenylboronic acid (CAS: 957060-84-3) combines electronegative fluorine with electron-rich methylthio. The ortho-fluorine withdraws electrons, reducing boron’s Lewis acidity, but para-thioether compensates via resonance .
A. Adsorbent Materials
  • The thiomorpholine group’s tertiary amine can neutralize acidic phenolic compounds (e.g., salvianolic acid), stabilizing boronate esters at lower pH compared to non-basic substituents .
  • In contrast, 2-(bromomethyl)phenylboronic acid (P7 in ) shows low efficiency in dendrimer-mediated protein delivery due to steric blockage from the ortho-bromomethyl group, highlighting the thiomorpholine’s advantage in balancing bulk and functionality .
B. Catalysis and Cross-Coupling
  • Ortho-substituted boronic acids generally exhibit lower reactivity in Suzuki-Miyaura couplings due to steric hindrance. However, the thiomorpholine’s flexible ring may mitigate this compared to rigid groups like tetrahydropyran-2-yloxy () .

Biological Activity

2-(Thiomorpholinomethyl)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological applications, including enzyme inhibition and drug design. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, case studies, and comparative analyses with similar compounds.

  • Molecular Formula: C11H14BNO2S
  • Molecular Weight: 235.11 g/mol
  • Structure: The compound features a phenyl group substituted with a thiomorpholinomethyl group and a boronic acid functional group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of phenylboronic acids, including derivatives like this compound. Research indicates that such compounds can inhibit the activity of various bacterial strains by targeting β-lactamases, which are enzymes responsible for antibiotic resistance.

  • Mechanism of Action: The compound interacts with serine β-lactamases (SBLs), inhibiting their activity and restoring the efficacy of β-lactam antibiotics. This is crucial in treating infections caused by resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been investigated in various cancer cell lines. In vivo studies demonstrated significant tumor suppression without affecting normal tissues, indicating a selective toxicity towards cancer cells.

  • Case Study: A study involving phenylboronic acid derivatives showed that treatment led to over 90% inhibition of tumor growth in mice xenografted with triple-negative breast cancer (TNBC) cells . The compound's ability to upregulate tumor suppressor genes such as p53 and p21 supports its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other phenylboronic acid derivatives.

Compound NameAntimicrobial ActivityCytotoxicityMechanism of Action
This compoundModerateHighInhibition of β-lactamases
2-(Trifluoromethyl)phenylboronic acidLowModerateInhibition of serine β-lactamases
Phenylboronic acid nitrogen mustardsHighVery HighDNA cross-linking

Research Findings

  • Antimicrobial Activity: Studies have shown that this compound effectively inhibits bacterial growth, particularly against strains expressing β-lactamases. This was demonstrated through fractional inhibitory concentration index (FICI) tests which confirmed synergistic effects when combined with β-lactam antibiotics .
  • Cytotoxicity Studies: In vitro assays revealed that this compound exhibits potent cytotoxic effects across several cancer cell lines, outperforming traditional chemotherapeutics like chlorambucil and melphalan .
  • Mechanistic Insights: The interaction with specific molecular targets, particularly enzymes involved in drug resistance, has been elucidated through molecular docking studies. These studies indicate that the compound's unique structural features enhance its binding affinity and selectivity toward target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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